[2,3'-Bipyridine]-5,6'-diamine
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Overview
Description
[2,3’-Bipyridine]-5,6’-diamine is a derivative of bipyridine, a class of compounds consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-5,6’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs scalable methods such as:
Electrochemical Methods: These methods use electrochemical cells to drive the coupling reactions, offering a more environmentally friendly approach.
Homogeneous Catalysis: This method uses soluble metal catalysts to achieve high yields and selectivity.
Heterogeneous Catalysis: This method uses solid catalysts, which can be easily separated from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-5,6’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of bipyridine amines.
Substitution: Formation of halogenated bipyridines.
Scientific Research Applications
[2,3’-Bipyridine]-5,6’-diamine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including its use as a phosphodiesterase inhibitor.
Industry: Used in the development of materials such as electrochromic devices and redox flow batteries.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5,6’-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, as a phosphodiesterase inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects . The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to redox-active compounds such as paraquat.
3,3’-Bipyridine: Less commonly used but still significant in certain catalytic applications.
Uniqueness
[2,3’-Bipyridine]-5,6’-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C10H10N4 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(5-aminopyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N4/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H,11H2,(H2,12,14) |
InChI Key |
FFKXFAYDQCBKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)N)N |
Origin of Product |
United States |
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